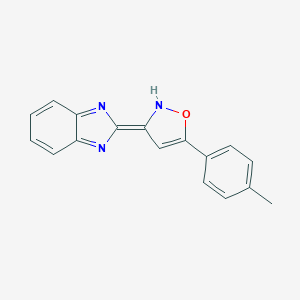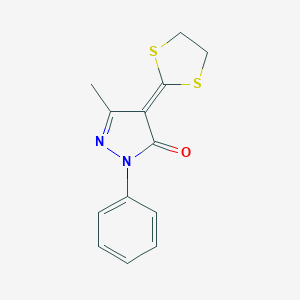
4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPD and has a molecular formula of C14H14N2OS2.
Mécanisme D'action
The mechanism of action of DMPD is not fully understood. However, studies have shown that DMPD can induce apoptosis in cancer cells by activating the mitochondrial pathway. DMPD has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMPD has been shown to exhibit anticancer, antifungal, and antibacterial activities. In vitro studies have demonstrated that DMPD can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. However, the biochemical and physiological effects of DMPD in vivo are not well understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMPD is its versatility in various fields, including medicinal chemistry, materials science, and analytical chemistry. DMPD is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of DMPD is its potential toxicity, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the research on DMPD. In medicinal chemistry, further studies are needed to determine the efficacy of DMPD as a potential anticancer, antifungal, and antibacterial agent in vivo. In materials science, further research is needed to explore the potential applications of DMPD as a building block for the synthesis of metal-organic frameworks and as a dopant for organic semiconductors. In analytical chemistry, further studies are needed to optimize the use of DMPD as a reagent for the determination of trace amounts of copper and palladium in environmental samples.
Conclusion:
In conclusion, 4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has potential applications in various fields. The synthesis method of DMPD involves the reaction of 2-phenylhydrazinecarbothioamide and 2-acetyl-3-methylthiophene. DMPD has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. Further research is needed to determine the efficacy and safety of DMPD in vivo and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2-phenylhydrazinecarbothioamide and 2-acetyl-3-methylthiophene in the presence of acetic anhydride and glacial acetic acid. The reaction occurs under reflux conditions and yields DMPD as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
DMPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMPD has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, DMPD has been used as a building block for the synthesis of metal-organic frameworks and as a dopant for organic semiconductors. In analytical chemistry, DMPD has been used as a reagent for the determination of trace amounts of copper and palladium in environmental samples.
Propriétés
Formule moléculaire |
C13H12N2OS2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-(1,3-dithiolan-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H12N2OS2/c1-9-11(13-17-7-8-18-13)12(16)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
UXLPBHIVTDXRPX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=C2SCCS2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=C2SCCS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)


![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
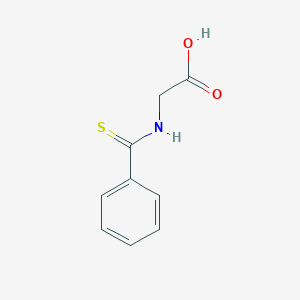
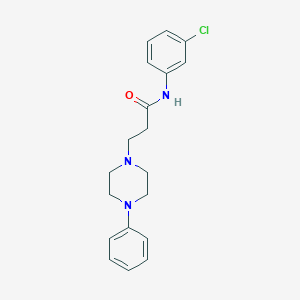
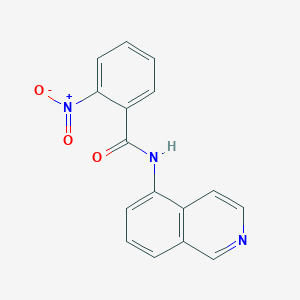
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
